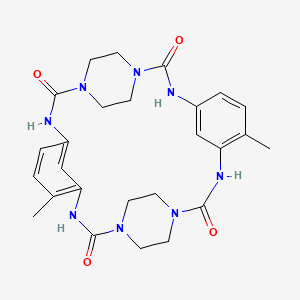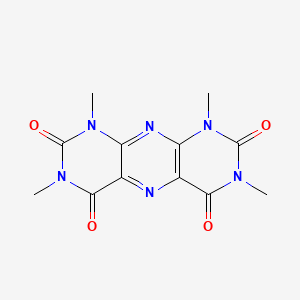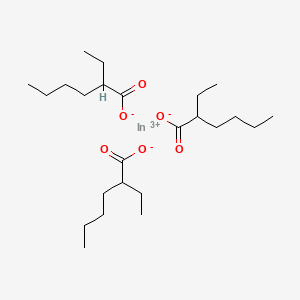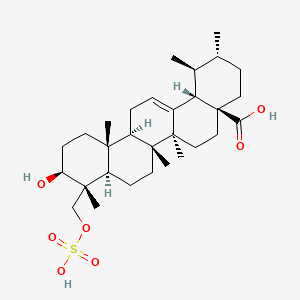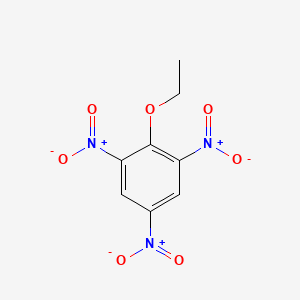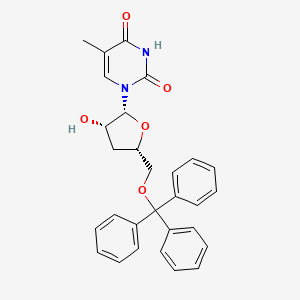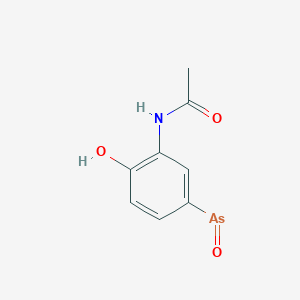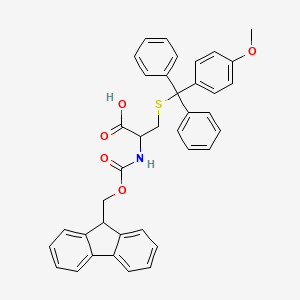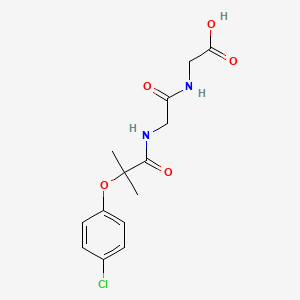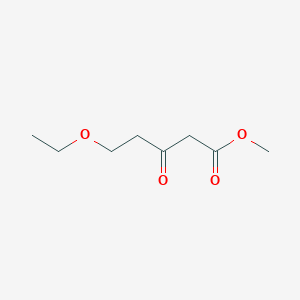
Methyl 5-ethoxy-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-ethoxy-3-oxopentanoate is an organic compound with the molecular formula C8H14O4. It is a derivative of pentanoic acid and features an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-ethoxy-3-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 5-ethoxy-3-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethoxy-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: 5-ethoxy-3-oxopentanoic acid.
Reduction: 5-ethoxy-3-hydroxypentanoate.
Substitution: Various substituted pentanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-ethoxy-3-oxopentanoate finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain applications.
Mechanism of Action
The mechanism of action of methyl 5-ethoxy-3-oxopentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the ethoxy and oxo groups, which can engage in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxopentanoate: Similar in structure but lacks the ethoxy group.
Ethyl 3-oxopentanoate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 5-methoxy-3-oxopentanoate: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
Methyl 5-ethoxy-3-oxopentanoate is unique due to the presence of both the ethoxy and oxo groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
18230-00-7 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 5-ethoxy-3-oxopentanoate |
InChI |
InChI=1S/C8H14O4/c1-3-12-5-4-7(9)6-8(10)11-2/h3-6H2,1-2H3 |
InChI Key |
IEQYRERHTRFHPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)
